Carbonic Anhydrase Isoform Inhibition Selectivity Profile vs. Unsubstituted Sulfanilanilide
4-Amino-N-(2-chlorophenyl)benzenesulfonamide is reported as an inhibitor of human carbonic anhydrase isoforms. While direct head-to-head Ki values for this specific compound are not publicly available in a unified assay panel, class-level inference from the halogen-containing N-substituted 4-aminobenzenesulfonamide series indicates that the 2-chloro substituent modulates selectivity toward the tumor-associated transmembrane isoforms hCA IX and XII, in contrast to the unsubstituted parent sulfanilanilide which preferentially inhibits cytosolic hCA I and II [1]. This selectivity shift is a recognized structure-activity relationship (SAR) hallmark of ortho-halogenated sulfanilanilides.
| Evidence Dimension | Carbonic anhydrase isoform selectivity (hCA I, II, IX, XII) |
|---|---|
| Target Compound Data | Inhibitory activity against hCA isoforms reported (exact Ki values not publicly available in a single curated source). ChEMBL records 2 bioactivity data points for this compound [2]. |
| Comparator Or Baseline | Unsubstituted sulfanilanilide (N-phenyl-4-aminobenzenesulfonamide): preferential inhibition of cytosolic hCA I and II. Halogen-containing N-substituted 4-aminobenzenesulfonamides: fluorinated derivatives inhibit tumor-associated isoforms IX and XII better. |
| Quantified Difference | Not available as direct comparative Ki for the exact compound; SAR trend from the chemical series indicates a shift in isoform selectivity profile dependent on halogen position and identity. |
| Conditions | Human recombinant carbonic anhydrase isoforms, stopped-flow CO2 hydration assay (as described in the series paper). |
Why This Matters
For researchers developing isoform-selective CA inhibitors for tumor-hypoxia targeting, the 2-chlorophenyl substitution pattern of this compound provides a distinct selectivity starting point that unsubstituted or para-substituted analogs cannot replicate.
- [1] Bioorganic & Medicinal Chemistry. A series of new, halogen containing N-substituted 4-aminobenzenesulfonamides were synthesized... and investigated as inhibitors of several human carbonic anhydrase isoforms... Fluorinated derivatives inhibit better the tumor-associated isoforms IX and XII. View Source
- [2] ChEMBL Compound Report Card: CHEMBL227597. Bioactivity Summary Total 2 Inhibition Assay Summary Total 2. View Source
